molecular formula C17H20Cl2N2 B060513 1-(9H-fluoren-9-yl)piperazine Dihydrochloride CAS No. 175277-64-2

1-(9H-fluoren-9-yl)piperazine Dihydrochloride

Cat. No.: B060513
CAS No.: 175277-64-2
M. Wt: 323.3 g/mol
InChI Key: SUASQIFMVLUTNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-yl)piperazine Dihydrochloride typically involves the reaction of 9H-fluorene with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-(9H-Fluoren-9-yl)piperazine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines .

Scientific Research Applications

Scientific Research Applications

  • Antiviral Research
    • Recent studies have investigated the potential of 1-(9H-fluoren-9-yl)piperazine derivatives as antiviral agents. These compounds have shown promise in inhibiting viral entry, particularly against the Ebola virus. Modifications of the fluorenyl structure have been explored to enhance antiviral potency while minimizing cytotoxicity, demonstrating effective selectivity indices in vitro .
  • Neuroscience
    • The compound has been utilized in neuroscience research due to its structural similarity to various neurotransmitters. It acts as a ligand for serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant properties. Studies have indicated that derivatives can modulate serotonin receptor activity, which is critical for developing new psychiatric medications .
  • Cancer Research
    • Investigations into the compound's anticancer properties have revealed its ability to induce apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways that promote survival and proliferation in malignant cells. Case studies have demonstrated significant reductions in tumor growth when treated with specific derivatives .
  • Chemical Biology
    • In chemical biology, 1-(9H-fluoren-9-yl)piperazine dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities, making it a valuable tool in drug discovery .

Case Studies

Study FocusFindingsReference
Antiviral EfficacyDerivatives showed EC50 values indicating effective inhibition of Ebola virus entry with high selectivity indices
Antidepressant PotentialCompounds modulated serotonin receptor activity, leading to significant behavioral changes in animal models
Cancer Cell ApoptosisInduced apoptosis in various cancer cell lines with documented reductions in tumor size in vivo

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-yl)piperazine Dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • 1-(9H-Fluoren-9-yl)piperazine
  • 9H-Fluorene
  • Piperazine

Comparison: 1-(9H-Fluoren-9-yl)piperazine Dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its base form. This makes it more suitable for certain research applications .

Biological Activity

1-(9H-fluoren-9-yl)piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a fluorenyl group. The molecular formula is C13H14Cl2NC_{13}H_{14}Cl_2N and its structure can be represented as follows:

Structure  C13H142HCl\text{Structure }\text{ C}_{13}\text{H}_{14}\text{N }\cdot 2\text{HCl}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas:

1. Antioxidant Activity

Research indicates that compounds with piperazine moieties can exhibit significant antioxidant properties. A study demonstrated that derivatives of piperazine effectively reduced reactive oxygen species (ROS) levels, thereby protecting cells from oxidative stress-induced damage . This suggests that this compound may also possess similar protective effects.

2. Neuroprotective Effects

In the context of neurodegenerative diseases, piperazine derivatives have been evaluated for their ability to protect neuronal cells. A specific study highlighted that certain piperazine compounds could prevent apoptosis in neuronal cell lines by stabilizing mitochondrial membrane potential and modulating signaling pathways involving IL-6 and Nrf2 . This mechanism could be relevant to the biological activity of this compound.

3. Cholinesterase Inhibition

This compound has been investigated for its potential as a cholinesterase inhibitor. In a study focusing on multi-target directed ligands, compounds with similar structures showed significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation . This activity suggests potential applications in treating Alzheimer’s disease and other cognitive disorders.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Antioxidant Mechanism : The compound may reduce oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
  • Neuroprotective Pathways : It likely modulates intracellular signaling pathways that protect neurons from apoptosis, particularly through the stabilization of mitochondrial functions.
  • Cholinergic Modulation : By inhibiting cholinesterases, it may enhance acetylcholine levels in synaptic clefts, improving cognitive functions.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Konecny et al. (2020)Identified novel fluorenyl derivatives as effective cholinesterase inhibitors with low cytotoxicity .
Recent Antioxidant StudyDemonstrated that piperazine derivatives significantly protect SH-SY5Y cells from oxidative damage .
Neuroprotective ResearchHighlighted the role of piperazines in modulating neuroinflammatory responses and protecting against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 1-(9H-fluoren-9-yl)piperazine dihydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorenyl groups can be introduced to piperazine derivatives using Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. A typical protocol involves reacting piperazine with 9-fluorenylmethyl chloroformate in anhydrous dichloromethane (DCM) under inert conditions, followed by dihydrochloride salt formation using HCl gas or aqueous HCl .
  • Purification : Column chromatography (silica gel, methanol/DCM gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the dihydrochloride salt .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

  • Solubility : The dihydrochloride salt enhances aqueous solubility, making it suitable for biological assays. For instance, similar piperazine hydrochloride salts dissolve readily in water (up to 50 mg/mL) but are less soluble in organic solvents like DCM .
  • Stability : The salt form improves hygroscopicity resistance. Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the fluorenyl group .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use 1^1H/13^13C NMR (DMSO-d6d_6 or CDCl3_3) to verify the fluorenyl and piperazine moieties. For example, the fluorenyl proton signals appear as multiplets at δ 7.3–7.8 ppm .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensure >95% purity. IR spectroscopy confirms carbamate or amine functionalities (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound in peptide synthesis?

  • Reaction Design : Use coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in anhydrous DMF. Maintain a 1.2:1 molar ratio of the fluorenyl-piperazine derivative to the target peptide to minimize side products .
  • Troubleshooting : If coupling efficiency is low (<70%), pre-activate the carboxyl group with HOBt (hydroxybenzotriazole) and monitor reaction progress via LC-MS .

Q. What biological interactions are associated with fluorenyl-piperazine derivatives, and how are they studied?

  • Target Identification : Fluorenyl-piperazine scaffolds exhibit affinity for neurotransmitter receptors (e.g., dopamine D2_2) and enzymes like acetylcholinesterase. Radioligand binding assays (e.g., 3^3H-spiperone for D2_2 receptors) or fluorescence polarization assays quantify binding constants (KdK_d) .
  • Mechanistic Insights : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with receptor active sites. For example, the fluorenyl group may occupy hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Experimental Design : Prepare buffers (pH 1–13) and incubate the compound at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using HRMS. For example, acidic conditions (pH <3) may hydrolyze the fluorenyl-methyl bond, releasing 9H-fluorene .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics. Activation energy (EaE_a) derived from Arrhenius plots predicts shelf-life under storage conditions .

Q. How should researchers address contradictions in synthetic yield data across studies?

  • Root-Cause Analysis : Compare reaction parameters (solvent purity, catalyst batch, temperature control). For example, yields drop from 85% to 60% if residual moisture in DCM deactivates the coupling agent .
  • Validation : Reproduce key studies with controlled variables (e.g., anhydrous solvents, inert atmosphere) and report yields as mean ± SD from triplicate experiments .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Software : Use ChemAxon’s MarvinSketch for logP (partition coefficient) and pKa predictions. Schrödinger’s QikProp estimates bioavailability (% human oral absorption) and blood-brain barrier penetration .
  • Validation : Cross-reference predictions with experimental data (e.g., experimental logP via shake-flask method) to refine models .

Q. Methodological Notes

  • Safety : Refer to SDS guidelines (e.g., Cayman Chemical Co.) for handling hydrochloride salts. Use PPE (gloves, goggles) and work in fume hoods due to potential respiratory irritation .
  • Data Reproducibility : Document solvent grades, equipment calibration, and environmental conditions (humidity, temperature) to mitigate variability .

Properties

IUPAC Name

1-(9H-fluoren-9-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.2ClH/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19;;/h1-8,17-18H,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUASQIFMVLUTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372603
Record name 1-(9H-fluoren-9-yl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-64-2
Record name 1-(9H-fluoren-9-yl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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